![molecular formula C13H10ClN3S B14223353 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole CAS No. 821782-39-2](/img/structure/B14223353.png)
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 6-chloropyridin-3-ylmethylsulfanyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole typically involves the reaction of 6-chloropyridin-3-ylmethyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran, with the addition of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Lansoprazole: A proton pump inhibitor with a similar benzimidazole structure.
Omeprazole: Another proton pump inhibitor with a benzimidazole core.
Mebendazole: An antiparasitic drug with a benzimidazole scaffold.
Uniqueness
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole is unique due to the presence of the 6-chloropyridin-3-ylmethylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications and activities.
Propiedades
Número CAS |
821782-39-2 |
|---|---|
Fórmula molecular |
C13H10ClN3S |
Peso molecular |
275.76 g/mol |
Nombre IUPAC |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C13H10ClN3S/c14-12-6-5-9(7-15-12)8-18-13-16-10-3-1-2-4-11(10)17-13/h1-7H,8H2,(H,16,17) |
Clave InChI |
DLNGYGLRECHBQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SCC3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
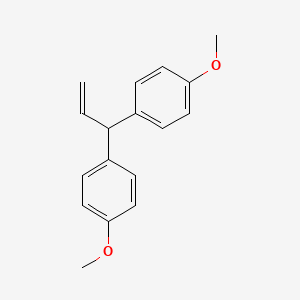
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)

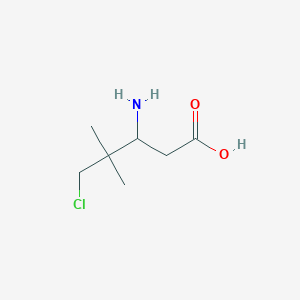
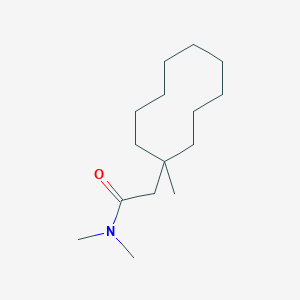
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
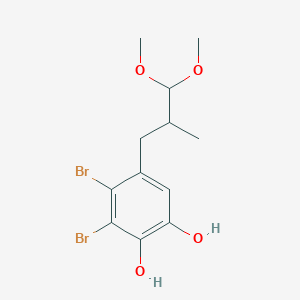
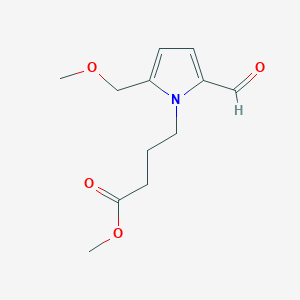

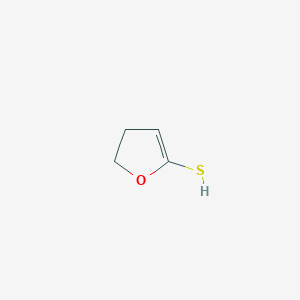
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
